methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Overview
Description
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is a compound belonging to the class of β-carbolines, which are heterocyclic compounds containing a pyridine ring fused to an indole structure.
Mechanism of Action
Target of Action
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate, also known as 1-Methoxycarbonyl-beta-carboline, is a natural alkaloid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It belongs to the class of organic compounds known as harmala alkaloids . These compounds are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3,4-b]indole . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Beta-carbolines are known to be involved in a number of biologically active molecules and have shown activity against alzheimer’s disease, bacterial infection, inflammation, hiv and aids, and various forms of cancers . The downstream effects of these pathways are diverse and depend on the specific targets and the cellular context.
Result of Action
Given its classification as a harmala alkaloid , it may have potential therapeutic applications in various diseases, including Alzheimer’s disease, bacterial infections, inflammation, HIV and AIDS, and various forms of cancers .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Methoxycarbonyl-beta-carboline are diverse. It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The precursor compounds for its biosynthesis include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates .
Molecular Mechanism
The molecular mechanism of action of 1-Methoxycarbonyl-beta-carboline is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Methoxycarbonyl-beta-carboline can vary with different dosages in animal models
Metabolic Pathways
1-Methoxycarbonyl-beta-carboline is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing methyl 9H-pyrido[3,4-b]indole-1-carboxylate involves a manganese dioxide mediated one-pot synthesis. This method includes alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization . The reaction conditions typically involve the use of manganese dioxide as an oxidizing agent, and the process can be carried out in a single operation, making it efficient and cost-effective .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the one-pot synthesis method mentioned above could be adapted for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxylate group.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide is commonly used for oxidation reactions.
Reducing Agents: Common reducing agents like lithium aluminum hydride may be used, although specific examples are limited.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted β-carbolines .
Scientific Research Applications
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is unique due to its specific carboxylate group, which can be modified to produce a variety of derivatives with different biological activities . This makes it a versatile compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
methyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCTTUBAHKEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188208 | |
Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-66-2 | |
Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of methyl 9H-pyrido[3,4-b]indole-1-carboxylate?
A1: this compound is characterized by its β-carboline core structure. This core comprises an indole ring fused with a pyridine ring. The "1-methoxycarbonyl" designation indicates the presence of a methyl ester group (-COOCH3) attached to the first carbon atom of the β-carboline scaffold.
Q2: How is this compound synthesized?
A2: A recent study [] highlights a novel synthetic route for this compound. This one-pot method utilizes manganese dioxide (MnO2) to mediate three crucial steps:
Q3: Where has this compound been found in nature?
A3: this compound has been isolated from the leaves of the Ailanthus altissima tree []. This discovery highlights the presence of this compound in natural sources and prompts further investigation into its potential biological roles.
Q4: Why is there interest in developing synthetic routes for this compound and related compounds?
A4: The carboline ring system, inherent to this compound, represents a significant pharmacophore, a molecular framework known to interact with biological targets. This makes it valuable in drug discovery and development. Efficient synthetic routes allow researchers to generate diverse analogs containing this carboline moiety, potentially unlocking new therapeutic agents [].
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